N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-methylbenzenesulfonamide
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Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-methylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and a dimethylamino group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and receptors in the body .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, including binding to active sites, causing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, metabolic processes, and cellular responses .
Pharmacokinetics
Based on the properties of similar compounds, it can be inferred that these properties may influence its bioavailability and overall pharmacokinetic profile .
Result of Action
It can be inferred from related compounds that its action may result in various cellular responses, including changes in cellular activity, modulation of signal transduction pathways, or alterations in gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine to form an intermediate Schiff base.
Sulfonamide Formation: The Schiff base is then reacted with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies involving enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)phenyl)-3-methylbenzenesulfonamide: Lacks the morpholine ring.
N-(2-(4-(dimethylamino)phenyl)ethyl)-3-methylbenzenesulfonamide: Lacks the morpholine ring but has a similar structure.
Uniqueness
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-methylbenzenesulfonamide is unique due to the presence of both the morpholine ring and the dimethylamino group, which confer specific electronic and steric properties that can enhance its biological activity and material properties.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-17-5-4-6-20(15-17)28(25,26)22-16-21(24-11-13-27-14-12-24)18-7-9-19(10-8-18)23(2)3/h4-10,15,21-22H,11-14,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODQSUJQVXQTED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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